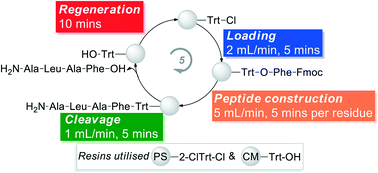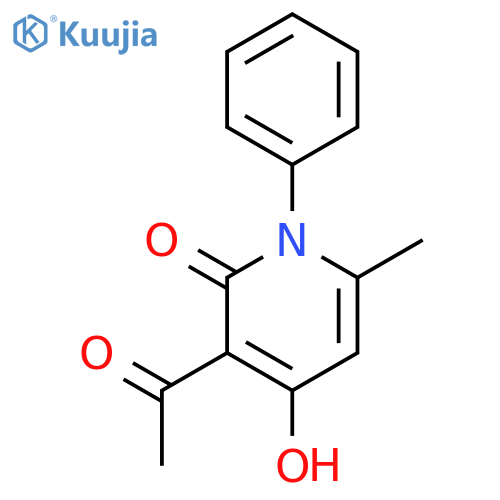A continuous flow protocol to generate, regenerate, load, and recycle chlorotrityl functionalised resins†
Reaction Chemistry & Engineering Pub Date: 2019-05-20 DOI: 10.1039/C8RE00318A
Abstract
From a screen of chlorinating agent concentration, flow rates, and reagent addition methodologies, a continuous flow protocol to activate, reactivate, and recycle both 2-chlorotrityl chloride functionalised polystyrene and trityl-hydroxy ChemMatrix functionalised resins was established. This protocol significantly reduced resin loading periods. Under batch conditions, previously reported trityl resin chlorination protocols are effected over 1–24 hours whereas the continuous flow chlorination procedure was completed within 10 min. Further amino acid residue tethering to the resin was effected within 5 min as opposed to the 2-hour loading period typically applied under batch conditions. Moreover, an injection-based continuous-flow methodology proved effective in maintaining the chiral integrity of Fmoc-His(Trt)-OH, Fmoc-Cys(Trt)-OH, and Fmoc-Ser(t-Bu)-OH, which are susceptible to direct base-induced epimerisation. Further, through incorporating the optimised AcCl resin chlorination protocol into a continuous flow solid-phase peptide construction procedure, a facile and resin recyclable approach to conduct SPPS was established.

Recommended Literature
- [1] Polydopamine-embedded Cu2−xSe nanoparticles as a sensitive biosensing platform through the coupling of nanometal surface energy transfer and photo-induced electron transfer†
- [2] ZrO2–In2O3 thin layers with gradual ionic to electronic composition synthesized by atomic layer deposition for SOFC applications
- [3] A novel, efficient synthesis of N-aryl pyrrolesvia reaction of 1-boronodienes with arylnitroso compounds†
- [4] Formation of mesoporous, zirconium(IV) oxides of controlled surface areas
- [5] A zinc porphyrin-based halogen-bonded organic framework with the heavy atom effect as a highly efficient photocatalyst for oxidative coupling of amines†
- [6] The Institute of Chemistry of Great Britain and Ireland. Journal and Proceedings. Part I: 1940
- [7] A cathodic luminol-based electrochemiluminescence biosensor for detecting cholesterol using 3D-MoS2–PANI nanoflowers and Ag nanocubes for signal enhancement
- [8] Front cover
- [9] Back cover
- [10] Wavelength-selective and high-contrast multicolour fluorescence photoswitching in a mixture of photochromic nanoparticles†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
CAS no.: 12217-10-6
-
4-(Methylamino)-3-nitropyridine
CAS no.: 1633-41-6
-
CAS no.: 174735-02-5









